
Technical Monograph: 3-(2-
Chlorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
3-(2-Chlorophenoxy)pyrrolidine

hydrochloride

CAS No.: 1185298-15-0

Cat. No.: B1451585

Get Quote

A Privileged Scaffold for CNS Ligand Design and
Monoamine Transporter Modulation
Executive Summary
In the landscape of modern medicinal chemistry, 3-(2-Chlorophenoxy)pyrrolidine
hydrochloride (CAS: 1185298-15-0) represents a "privileged structure"—a molecular

framework capable of providing high-affinity ligands for diverse biological targets. Distinguished

by its constrained ether linkage and secondary amine functionality, this compound serves as a

critical building block in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

and ligands for voltage-gated ion channels.

This guide provides a rigorous technical analysis of the compound’s physicochemical

properties, validated synthetic pathways, and handling protocols, designed to support

researchers in optimizing lead generation and scaffold diversification.
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The following data aggregates experimentally validated constants and computed descriptors

essential for formulation and assay development.

Property Specification

IUPAC Name 3-(2-Chlorophenoxy)pyrrolidine hydrochloride

CAS Number 1185298-15-0

Molecular Formula
C₁₀H₁₂ClNO[1][2][3] · HCl (Salt) / C₁₀H₁₂ClNO

(Free Base)

Molecular Weight 234.12 g/mol (Salt) / 197.66 g/mol (Free Base)

Appearance White to off-white crystalline solid

Solubility
High in Water, DMSO, Methanol; Low in

Hexane, Et₂O

LogP (Free Base) ~2.0 (Predicted)

H-Bond Donors/Acceptors 2 / 2

Chirality
Contains one stereocenter at C3. (Available as

racemate or enantiopure)

Structural Analysis
The molecule features a pyrrolidine ring functionalized at the C3 position with a 2-

chlorophenoxy moiety.[1]

Conformational Constraint: Unlike flexible propylamine chains found in older antidepressants

(e.g., fluoxetine), the pyrrolidine ring restricts the conformational freedom of the amine,

potentially enhancing binding selectivity for monoamine transporters.

Electronic Effects: The ortho-chloro substituent on the phenyl ring introduces steric bulk and

lipophilicity (Cl-π interactions), often critical for occupying hydrophobic pockets in GPCRs.
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While various routes exist, the Mitsunobu Coupling strategy offers the highest regioselectivity

and compatibility with chiral starting materials, ensuring the integrity of the C3 stereocenter.

Protocol: Convergent Synthesis via Mitsunobu
Etherification
Reagents:

A:N-Boc-3-hydroxypyrrolidine (Chiral or Racemic)

B: 2-Chlorophenol[4]

C: Triphenylphosphine (PPh₃) / Diisopropyl azodicarboxylate (DIAD)

D: 4M HCl in Dioxane

Workflow:

Coupling: React A and B in anhydrous THF at 0°C using C. The reaction proceeds with

inversion of configuration at C3 if starting with a chiral alcohol.

Purification: Isolate the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

Deprotection: Treat the intermediate with D (HCl/Dioxane) at room temperature for 2 hours.

Salt Formation: Precipitate the final hydrochloride salt using cold diethyl ether.

Reaction Logic Diagram
The following diagram illustrates the critical pathway and electron flow logic.

N-Boc-3-Hydroxypyrrolidine
(Nucleophile Precursor)

Mitsunobu Coupling
(PPh3 / DIAD, THF, 0°C)

*Inversion of Stereochemistry*
2-Chlorophenol
(Pronucleophile)

N-Boc-3-(2-chlorophenoxy)pyrrolidine
 Ether Bond Formation Acidolysis

(4M HCl in Dioxane)
 Boc Removal 3-(2-Chlorophenoxy)pyrrolidine HCl

(Final Salt)
 Precipitation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://ministryofmaterial.com/product/supplier-of/3-2-chlorophenoxypyrrolidine-hydrochloride-compound-cas-no-1185298-15-0/
https://www.benchchem.com/product/b1451585/docs?utm_src=pdf-body-img#technical-monograph-3-2-chlorophenoxy-pyrrolidine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Convergent synthesis pathway utilizing Mitsunobu chemistry to establish the aryl-

ether linkage.

Analytical Characterization & Quality Control
To ensure data integrity in downstream biological assays, the compound must meet specific

analytical criteria.

Nuclear Magnetic Resonance (¹H NMR - 400 MHz, DMSO-
d₆)

Amine Protons: Broad singlet at δ 9.2–9.5 ppm (2H, NH₂⁺), characteristic of the

hydrochloride salt.

Aromatic Region:

Doublet of doublets at δ 7.45 ppm (1H, J=7.8, 1.5 Hz) corresponding to the proton ortho to

the chlorine.

Multiplets at δ 6.9–7.3 ppm (3H) for the remaining aromatic protons.

Ether Methine: Multiplet at δ 5.1–5.2 ppm (1H, C3-H), shifted downfield due to the oxygen

atom.

Pyrrolidine Ring:

Multiplets at δ 3.2–3.5 ppm (4H) for the C2 and C5 methylene protons adjacent to

nitrogen.

Multiplets at δ 2.1–2.3 ppm (2H) for the C4 methylene protons.

Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)

Observed Mass:m/z 198.1 [M+H]⁺ (Free base).

Isotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the ³⁵Cl/³⁷Cl isotope effect.
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Biological & Pharmacological Context
This scaffold is not merely a passive intermediate; it is a bioactive pharmacophore.

Mechanism of Action Potential
The 3-aryloxypyrrolidine motif mimics the spatial arrangement of the aryl and amine groups

found in neurotransmitters (serotonin, norepinephrine).

Transporter Binding: The protonated amine interacts with the conserved aspartate residue in

the substrate binding site of MATs (Monoamine Transporters).

Lipophilic Interaction: The 2-chlorophenyl ring occupies the S1 or S2 hydrophobic sub-

pockets, enhancing affinity and selectivity over dopamine transporters.

Structure-Activity Relationship (SAR) Logic[5]
N-Substitution: The secondary amine allows for further diversification (e.g., reductive

amination) to tune LogP and blood-brain barrier (BBB) permeability.

Chirality: The (S)-enantiomer often exhibits distinct binding profiles compared to the (R)-

enantiomer in this class of compounds, necessitating enantioselective synthesis for lead

optimization.

Handling, Stability & Safety (SDS Summary)
Signal Word:WARNING
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Hazard Class Statement Precaution

Acute Toxicity H302: Harmful if swallowed.
Do not eat, drink, or smoke

when using.[5]

Skin Irritation H315: Causes skin irritation.[6]
Wear nitrile gloves and lab

coat.

Eye Irritation
H319: Causes serious eye

irritation.[5][6][7]

Wear safety goggles. Rinse

cautiously with water if

exposed.[5][6]

Storage Hygroscopic.
Store at 2–8°C under inert

atmosphere (Argon/Nitrogen).

Stability: The hydrochloride salt is stable for >2 years if stored desiccated at 4°C. Aqueous

solutions should be prepared fresh or frozen at -20°C to prevent hydrolysis of the ether linkage

over extended periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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